n-(Hexan-2-yl)cyclopropanamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(Hexan-2-yl)cyclopropanamine Hydrochloride: is a chemical compound with the molecular formula C9H19N·HCl and a molecular weight of 177.7 g/mol . It is a useful research chemical and is often used as a building block in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(Hexan-2-yl)cyclopropanamine Hydrochloride typically involves the reaction of cyclopropanamine with hexan-2-yl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: n-(Hexan-2-yl)cyclopropanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(Hexan-2-yl)cyclopropanamine Hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and in the development of new chemical reactions.
Biology: The compound is used in biological research to study the effects of cyclopropanamine derivatives on biological systems. It is also used in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is studied for its potential therapeutic effects and its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and in the development of new materials. It is also used in the manufacture of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of n-(Hexan-2-yl)cyclopropanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Cyclopropanamine: A simpler analog without the hexan-2-yl group.
Hexylamine: A linear analog without the cyclopropane ring.
Cyclopropylamine: Another analog with a different substitution pattern on the cyclopropane ring.
Uniqueness: n-(Hexan-2-yl)cyclopropanamine Hydrochloride is unique due to its specific structure, which combines the cyclopropane ring with a hexan-2-yl group. This unique structure imparts specific chemical and biological properties that are not found in its analogs.
Eigenschaften
Molekularformel |
C9H20ClN |
---|---|
Molekulargewicht |
177.71 g/mol |
IUPAC-Name |
N-hexan-2-ylcyclopropanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-3-4-5-8(2)10-9-6-7-9;/h8-10H,3-7H2,1-2H3;1H |
InChI-Schlüssel |
ULJRBXMDZMYCBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)NC1CC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.